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Compound of Interest

Compound Name: H-Tyr(Bzl)-OH

Cat. No.: B554735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

O-benzyl-L-tyrosine is a crucial derivative of the amino acid L-tyrosine, widely employed as a

building block in solution-phase and solid-phase peptide synthesis.[1][2] Its benzyl ether

linkage at the phenolic hydroxyl group serves as a stable protecting group, preventing

unwanted side reactions during peptide chain elongation. This protected amino acid is integral

to the synthesis of complex peptides and various pharmaceuticals, particularly those targeting

neurological disorders.[1][3] This guide provides a detailed overview of the primary synthesis

routes for O-benzyl-L-tyrosine, complete with experimental protocols, quantitative data, and

process diagrams.

Core Synthesis Strategies
The synthesis of O-benzyl-L-tyrosine primarily follows two well-established routes: the direct

benzylation of L-tyrosine via a copper (II) complex and the benzylation of N-protected L-

tyrosine derivatives. Each method offers distinct advantages and is suited for different

laboratory scales and applications.

Route 1: Direct Benzylation via Copper (II) Complex
Formation
This method involves the formation of a copper (II) chelate with L-tyrosine, which selectively

protects the amino and carboxyl groups, leaving the phenolic hydroxyl group available for
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benzylation. This is a convenient one-pot synthesis that avoids separate protection and

deprotection steps for the alpha-amino and carboxyl functions.

Route 2: Benzylation of N-Protected L-Tyrosine
This strategy involves the initial protection of the amino group of L-tyrosine, most commonly

with a tert-butoxycarbonyl (Boc) or acetyl (Ac) group. The resulting N-protected tyrosine is then

subjected to benzylation of the phenolic hydroxyl group using a benzyl halide in the presence

of a base. The final step involves the deprotection of the amino group to yield O-benzyl-L-

tyrosine. This multi-step process can offer higher yields and purity.[4]

Experimental Protocols
Protocol 1: Direct Benzylation of L-Tyrosine via Copper
(II) Complex
This protocol is adapted from a method described for the benzylation of L-tyrosine under

alkaline conditions through the formation of a copper complex.[5][6]

Materials:

L-Tyrosine

2N Sodium Hydroxide (NaOH) solution

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

Methanol

Benzyl bromide (BnBr)

Procedure:

Dissolve L-Tyrosine (11.0 mmol, 2.0 g) in 5.6 mL of 2N NaOH solution.[6]

In a separate beaker, prepare a solution of copper (II) sulfate pentahydrate (5.60 mmol, 1.4

g) in 5.6 mL of water.[6]
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Add the copper (II) sulfate solution to the L-tyrosine solution and stir the reaction mixture for

30 minutes.[6]

Heat the mixture to 60 °C for 15 minutes, then cool it to room temperature.[6]

Add 40 mL of methanol to the reaction mixture, followed by the addition of more 2N NaOH.

[6]

Add benzyl bromide (11.78 mmol, 1.4 mL) to the mixture and stir at room temperature for 4

hours.[6]

After the reaction is complete, the mixture is filtered, and the solvent is evaporated to obtain

the crude product.[6] Further purification may be required.

Protocol 2: Benzylation of N-Boc-L-tyrosine
This protocol is based on a patented method for the production of O-substituted tyrosine

compounds.[4]

Materials:

N-Boc-L-tyrosine

Methanol

28% Sodium methoxide-methanol solution

Benzyl chloride (BnCl) or Benzyl bromide (BnBr)

Tetrabutylammonium iodide (promoter)

Toluene

Hydrochloric acid (HCl)

Procedure:

To a solution of N-Boc-tyrosine (1.0 mmol, 281 mg) in methanol (0.5 mL), add 28% sodium

methoxide-methanol solution (2.1 mmol, 0.42 mL), benzyl chloride (1.4 mmol, 115 μL), and
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tetrabutylammonium iodide (28 mg).[4]

Stir the mixture at 40°C for 24 hours.[4]

Add water (2 mL) to create a homogeneous system. The conversion yield can be analyzed

by HPLC at this stage.[4]

Wash the aqueous solution with toluene (0.5 mL).[4]

Neutralize the solution with hydrochloric acid to precipitate a solid.[4]

Filter the solid and dry it to obtain N-Boc-O-benzyl-L-tyrosine.[4]

The Boc protecting group can then be removed using standard methods, such as treatment

with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, O-benzyl-

L-tyrosine.

Quantitative Data Summary
The following tables summarize the quantitative data from the cited synthesis routes.

Parameter Value Reference

Starting Material L-Tyrosine [6]

Key Reagents
NaOH, CuSO₄·5H₂O, Benzyl

bromide
[6]

Reaction Time 4 hours (for benzylation step) [6]

Reaction Temperature
60°C (for complex formation),

Room Temp. (for benzylation)
[6]

Yield 62% (for crude product) [6]

Table 1: Quantitative Data for

Direct Benzylation via Copper

Complex
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Parameter Value Reference

Starting Material N-Boc-L-tyrosine [4]

Key Reagents

Sodium methoxide, Benzyl

chloride/bromide,

Tetrabutylammonium iodide

[4]

Reaction Time 3 - 24 hours [4]

Reaction Temperature 40°C [4]

Conversion Yield 89% (with Benzyl chloride) [4]

Isolated Yield 84% (with Benzyl chloride) [4]

Table 2: Quantitative Data for

Benzylation of N-Boc-L-

tyrosine

Visualized Synthesis Pathways and Workflows

Route 1: Direct Benzylation

Route 2: N-Protection Route

L-Tyrosine L-Tyrosine Copper (II) Complex
+ NaOH, CuSO4

O-benzyl-L-tyrosine
+ Benzyl Bromide

L-Tyrosine N-Boc-L-tyrosine
+ (Boc)2O

N-Boc-O-benzyl-L-tyrosine
+ Benzyl Halide, Base

O-benzyl-L-tyrosine
Deprotection (e.g., TFA)

Click to download full resolution via product page

Caption: Overview of the two primary synthesis routes for O-benzyl-L-tyrosine.
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Start: L-Tyrosine

Dissolve in 2N NaOH

Add CuSO4 solution
(Stir 30 min)

Heat to 60°C (15 min)
Then cool to RT

Add Methanol and more 2N NaOH

Add Benzyl Bromide
(Stir 4 hours at RT)

Filter and Evaporate Solvent

End: Crude O-benzyl-L-tyrosine

Click to download full resolution via product page

Caption: Experimental workflow for the direct benzylation of L-tyrosine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

